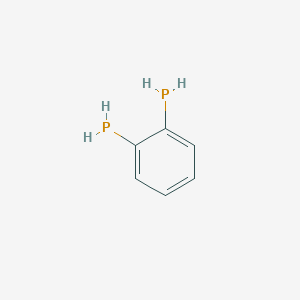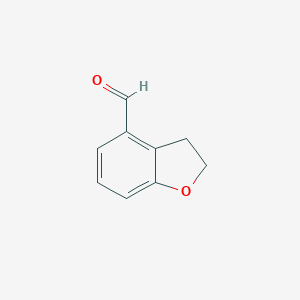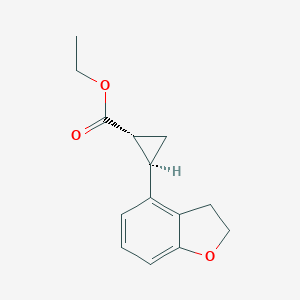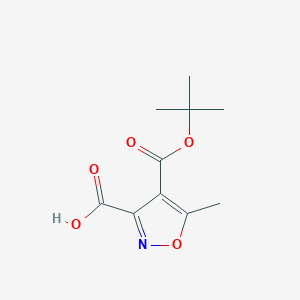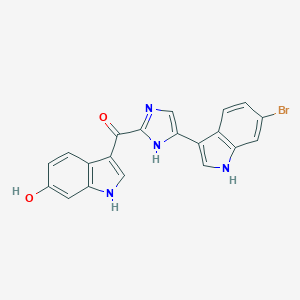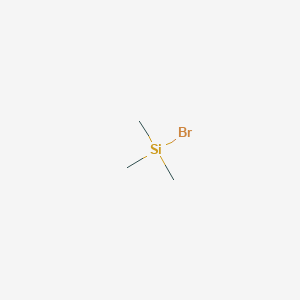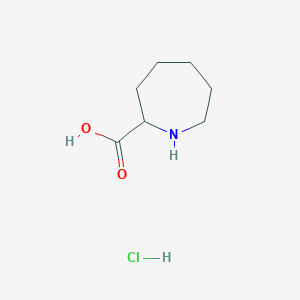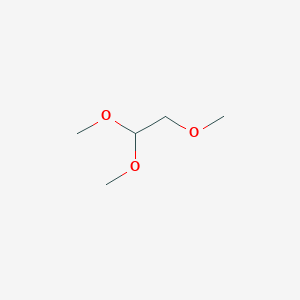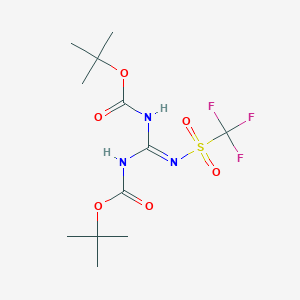
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde (DTB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its herbicidal effects by inhibiting the activity of acetolactate synthase, an enzyme that plays a key role in the biosynthesis of branched-chain amino acids.
Biochemische Und Physiologische Effekte
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have various biochemical and physiological effects. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to reduce the levels of reactive oxygen species (ROS), which play a key role in inflammation and cancer. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has various advantages and limitations for lab experiments. One of the advantages of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively easy to synthesize. Another advantage of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it has been extensively studied, and its mechanisms of action are well understood. One of the limitations of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively unstable and can decompose over time. Another limitation of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it can be toxic at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde. In the field of medicine, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential anti-inflammatory and anti-cancer drug. In the field of agriculture, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential herbicide that is safe for the environment. In the field of industry, future studies could focus on the development of new synthetic routes for 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde and the synthesis of new chemicals using 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a raw material.
Conclusion:
In conclusion, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has potential applications in various fields, including medicine, agriculture, and industry. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action and has various biochemical and physiological effects. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has advantages and limitations for lab experiments, and there are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have anti-inflammatory and anti-cancer properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a herbicide. In the field of industry, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a raw material for the synthesis of other chemicals.
Eigenschaften
CAS-Nummer |
116314-64-8 |
|---|---|
Produktname |
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde |
Molekularformel |
C8H5F3O3 |
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-3,13-14H |
InChI-Schlüssel |
ZPXDAYCKOAHUCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
Synonyme |
Benzaldehyde, 3,4-dihydroxy-5-(trifluoromethyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

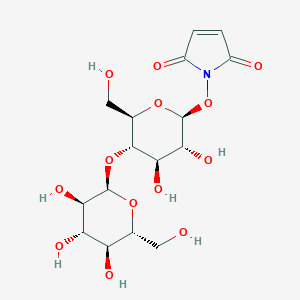
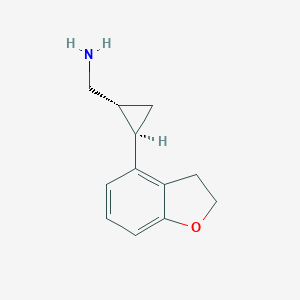

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
